molecular formula C5H13NO2 B6230245 4-amino-3-methoxybutan-1-ol CAS No. 1694576-79-8

4-amino-3-methoxybutan-1-ol

Cat. No.: B6230245
CAS No.: 1694576-79-8
M. Wt: 119.16 g/mol
InChI Key: LHIBRNSDFBVNGT-UHFFFAOYSA-N
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Description

4-amino-3-methoxybutan-1-ol is a chemical compound with the molecular weight of 119.16 . It is also known as this compound hydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H13NO2/c1-8-5(4-6)2-3-7/h5,7H,2-4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-3-methoxybutan-1-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "3-methoxybutanal", "ammonia", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 3-methoxybutanal is reacted with ammonia in the presence of sodium borohydride to yield 4-amino-3-methoxybutanol.", "Step 2: The intermediate product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 4-amino-3-methoxybutanol.", "Step 3: The hydrochloride salt is then neutralized with sodium hydroxide to yield the final product, 4-amino-3-methoxybutan-1-ol.", "Step 4: The final product can be purified by recrystallization from ethanol." ] }

CAS No.

1694576-79-8

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

4-amino-3-methoxybutan-1-ol

InChI

InChI=1S/C5H13NO2/c1-8-5(4-6)2-3-7/h5,7H,2-4,6H2,1H3

InChI Key

LHIBRNSDFBVNGT-UHFFFAOYSA-N

Canonical SMILES

COC(CCO)CN

Purity

95

Origin of Product

United States

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